Benzyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a hydroxypiperidine moiety
Preparation Methods
The synthesis of Benzyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Benzyl Group: The benzyl group is attached through a benzylation reaction, often using benzyl chloride in the presence of a base.
Formation of the Carboxylate Ester: The final step involves the esterification of the hydroxypiperidine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Benzyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carboxylate ester to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a different position of the fluorine atom on the phenyl ring.
Benzyl 4-(2-chlorophenyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Benzyl 4-(2-methylphenyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H20FNO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
benzyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H20FNO3/c20-17-9-5-4-8-16(17)19(23)10-12-21(13-11-19)18(22)24-14-15-6-2-1-3-7-15/h1-9,23H,10-14H2 |
InChI Key |
YBDTZGKCUOERER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2F)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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